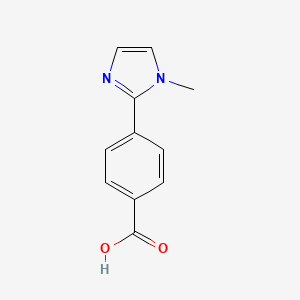

4-(1-methyl-1H-imidazol-2-yl)benzoic acid

Description

Contextualization within Heterocyclic Carboxylic Acids

Heterocyclic carboxylic acids are a class of organic compounds that are integral to numerous biological processes and are a cornerstone in drug design. nih.gov These compounds feature a heterocyclic ring system—a cyclic structure containing atoms of at least two different elements—and a carboxylic acid functional group. The carboxylic acid group is a key component in the pharmacophores of many therapeutic agents, with over 450 marketed drugs containing this moiety. nih.govacs.org

However, the presence of a carboxylic acid can sometimes lead to drawbacks such as metabolic instability or limited ability to cross biological membranes. nih.gov To overcome these issues, medicinal chemists often employ bioisosteric replacement strategies, where the carboxylic acid is replaced by a surrogate structure with similar properties. openaccessjournals.com Aromatic heterocycles, including imidazole (B134444), can sometimes serve as effective bioisosteres for carboxylic acids. openaccessjournals.com

Significance of Imidazole and Benzoic Acid Moieties in Chemical Systems

The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms. This structure is a fundamental component of essential biomolecules, most notably the amino acid histidine, which plays a critical role in enzyme catalysis and protein structure. nbinno.com The imidazole moiety's ability to act as both an acid and a base and to coordinate with metal ions is key to its function in many biological systems. nbinno.com In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its presence in a wide array of pharmacologically active compounds, including those with anticancer, antifungal, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net Its versatility and relative safety make it a promising foundation for developing novel therapeutic agents.

Benzoic acid and its derivatives are also of great importance in chemical and pharmaceutical research. ontosight.aipreprints.org The benzoic acid structure, consisting of a benzene (B151609) ring attached to a carboxyl group, serves as a fundamental building block for the synthesis of a wide range of molecules. preprints.orgwikipedia.org This scaffold is present in numerous natural products and is utilized in the development of new chemical entities with significant biological activities, including anticancer potential. researchgate.netnih.gov

Overview of Research Trajectories for Imidazole-Carboxylic Acid Hybrids

The creation of hybrid molecules that combine two or more pharmacophoric units into a single entity is a well-established strategy in drug discovery. nih.gov Imidazole-carboxylic acid hybrids, such as 4-(1-methyl-1H-imidazol-2-yl)benzoic acid, represent a promising area of research. These compounds are investigated for their potential to interact with various biological targets, leveraging the distinct properties of each moiety. ontosight.ai

Research into these hybrids is driven by the potential to develop new therapeutic agents. ontosight.ai The unique chemical structure allows for specific interactions with biological molecules, making them attractive candidates for drug design. For instance, imidazole-based compounds are explored as potential inhibitors of disease-related enzymes. ontosight.ai Furthermore, molecules containing both imidazole and carboxylic acid functionalities, like 4-(1H-Imidazol-2-yl)benzoic acid and 4-(1H-Imidazol-1-yl)benzoic acid, are used as linker ligands in the synthesis of metal-organic frameworks (MOFs), which are materials with potential applications in gas storage and catalysis. cd-bioparticles.netresearchgate.net The study of such hybrids continues to be a vibrant field, aiming to uncover novel compounds with enhanced potency and selectivity for a variety of scientific applications. researchgate.netnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

4-(1-methylimidazol-2-yl)benzoic acid |

InChI |

InChI=1S/C11H10N2O2/c1-13-7-6-12-10(13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15) |

InChI Key |

RZCAYGJPJOLSMT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4-(1-Methyl-1H-Imidazol-2-yl)benzoic Acid

The construction of this compound can be approached through several strategic pathways. These include building the imidazole (B134444) ring from acyclic precursors (cyclocondensation), modifying existing molecular frameworks (derivatization), or adding the final methyl group in a terminal step (N-methylation).

A primary method for constructing the imidazole core is the Debus-Radziszewski imidazole synthesis. wikipedia.orghandwiki.org This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of nitrogen. To generate the target 1,2-disubstituted imidazole directly, a modification of the classical approach is employed where a primary amine is used instead of ammonia (B1221849). wikipedia.orghandwiki.org

In a typical synthesis for this compound, the key components are:

Aldehyde: 4-Formylbenzoic acid or its corresponding ester, methyl 4-formylbenzoate.

1,2-Dicarbonyl: Glyoxal (B1671930).

Nitrogen Source: Methylamine, which provides the N-1 methyl group.

The reaction proceeds via the condensation of these three components, often in a solvent like ethanol (B145695) or methanol, to form the substituted imidazole ring in a single step. Subsequent hydrolysis of the ester (if used) yields the final carboxylic acid.

| Reactant 1 (Aldehyde) | Reactant 2 (Dicarbonyl) | Reactant 3 (Amine) | Typical Conditions | Product |

|---|---|---|---|---|

| 4-Formylbenzoic acid | Glyoxal | Methylamine | Reflux in alcohol | This compound |

| Methyl 4-formylbenzoate | Glyoxal | Methylamine | Reflux in alcohol, followed by saponification (e.g., NaOH, H₂O) | This compound |

An alternative to building the heterocycle from the ground up involves the use of modern cross-coupling reactions to join the two key fragments: the 1-methylimidazole (B24206) ring and the benzoic acid moiety. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds under palladium catalysis. researchgate.netnih.gov

Two potential disconnection strategies are viable:

Strategy A: Coupling of 2-bromo-1-methylimidazole with 4-carboxyphenylboronic acid (or its ester).

Strategy B: Coupling of 1-methyl-2-(tributylstannyl)imidazole or a corresponding boronic acid derivative with methyl 4-bromobenzoate, followed by ester hydrolysis.

These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a suitable phosphine (B1218219) ligand and a base (e.g., K₂CO₃, K₃PO₄). nih.gov The choice of solvent and reaction conditions is crucial for achieving high yields.

| Strategy | Imidazole Precursor | Benzoic Acid Precursor | Key Reagents |

|---|---|---|---|

| A | 2-Bromo-1-methylimidazole | 4-Carboxyphenylboronic acid | Pd Catalyst, Ligand, Base |

| B | 1-Methylimidazole-2-boronic acid | Methyl 4-bromobenzoate | Pd Catalyst, Ligand, Base |

In many synthetic schemes, the final step is the methylation of the imidazole nitrogen. This approach begins with the synthesis of the precursor, 4-(1H-imidazol-2-yl)benzoic acid, which can be prepared via a cyclocondensation reaction using ammonia. The subsequent N-methylation is a standard alkylation reaction.

The deprotonated imidazole ring acts as a nucleophile, attacking an electrophilic methyl source. Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). The reaction is performed in the presence of a base to deprotonate the imidazole N-H. The choice of base can range from milder carbonates like potassium carbonate (K₂CO₃) to stronger bases such as sodium hydride (NaH), depending on the reactivity of the substrate and the desired reaction rate.

| Precursor | Methylating Agent | Base | Typical Solvent |

|---|---|---|---|

| 4-(1H-Imidazol-2-yl)benzoic acid | Methyl iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile |

| Methyl 4-(1H-imidazol-2-yl)benzoate | Dimethyl sulfate ((CH₃)₂SO₄) | Sodium Hydride (NaH) | THF, DMF |

Functional Group Reactivity and Selective Transformations

The bifunctional nature of this compound, possessing both a carboxylic acid and an aromatic imidazole ring, allows for a range of selective chemical transformations.

The carboxylic acid group is readily converted into a variety of derivatives, most notably esters and amides.

Esterification can be achieved through several methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄) with removal of water to drive the equilibrium. Alternatively, the carboxylate can be activated first, for example by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. rsc.org

Amidation is commonly performed by activating the carboxylic acid with a coupling agent to facilitate the reaction with a primary or secondary amine. researchgate.netbohrium.com A wide array of modern coupling reagents can be employed to achieve high yields under mild conditions. organic-chemistry.org

| Transformation | Reagents | Product Class |

|---|---|---|

| Esterification | R-OH, H₂SO₄ (catalyst) | Esters |

| Esterification | 1. SOCl₂; 2. R-OH, Pyridine | Esters |

| Amidation | R-NH₂, HBTU, DIPEA | Amides |

| Amidation | R-NH₂, EDC, HOBt | Amides |

The imidazole ring is an electron-rich aromatic system, though its reactivity is modulated by the substituents at the N-1 and C-2 positions. The remaining C-4 and C-5 positions are available for further functionalization.

Electrophilic Aromatic Substitution: The imidazole ring is susceptible to electrophilic attack. Reactions such as halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or bromine to install a halogen atom, likely at the C-5 position, which can then serve as a handle for further cross-coupling reactions.

Cross-Coupling Reactions: Modern palladium-catalyzed direct C-H activation/arylation offers a powerful method for modifying the imidazole core without prior halogenation. organic-chemistry.org Research on related 1-methyl-substituted imidazoles has shown that direct arylation can be selectively achieved at the C-5 position. researchgate.net This reaction typically involves a palladium catalyst, a ligand, a base, and an aryl halide partner, providing a direct route to more complex, poly-arylated structures.

| Reaction Type | Position of Reactivity | Typical Reagents | Potential Product |

|---|---|---|---|

| Halogenation | C-5 | N-Bromosuccinimide (NBS) | 4-(5-Bromo-1-methyl-1H-imidazol-2-yl)benzoic acid |

| Direct C-H Arylation | C-5 | Aryl Halide, Pd Catalyst, Base | 4-(5-Aryl-1-methyl-1H-imidazol-2-yl)benzoic acid |

Regioselectivity in Chemical Transformations of Imidazole-Benzoic Acid Systems

The chemical reactivity of this compound is governed by the electronic properties of its constituent aromatic rings: the electron-rich 1-methyl-1H-imidazole moiety and the electron-withdrawing benzoic acid group. The interplay of these functionalities dictates the regioselectivity of various chemical transformations.

Electrophilic Aromatic Substitution:

The imidazole ring is generally more susceptible to electrophilic attack than the benzene (B151609) ring. Within the imidazole ring of a 1,2-disubstituted imidazole, the C5 position is the most electron-rich and, therefore, the most likely site for electrophilic substitution. This is due to the directing effects of the two nitrogen atoms. The C4 position is the next most reactive site, while the C2 position, already substituted, is deactivated.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the benzene ring is generally difficult unless activated by strongly electron-withdrawing groups. The carboxylic acid group provides some activation, making the positions ortho and para to it more susceptible to nucleophilic attack. However, such reactions typically require harsh conditions.

The imidazole ring is generally resistant to nucleophilic attack unless activated by quaternization of one of the nitrogen atoms or by the presence of a good leaving group.

A summary of the predicted regioselectivity for key transformations is presented in the table below.

| Transformation Type | Reagent/Conditions | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃/H₂SO₄ | 4-(1-methyl-5-nitro-1H-imidazol-2-yl)benzoic acid | The C5 position of the imidazole ring is the most nucleophilic and therefore the primary site for electrophilic attack. |

| Bromination | Br₂/FeBr₃ | 4-(5-bromo-1-methyl-1H-imidazol-2-yl)benzoic acid | Similar to nitration, electrophilic bromination is expected to occur preferentially at the C5 position of the imidazole ring. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-(5-acyl-1-methyl-1H-imidazol-2-yl)benzoic acid | The C5 position of the imidazole is the most activated site for Friedel-Crafts reactions. |

This table presents predicted outcomes based on established principles of imidazole and aromatic chemistry, as direct experimental data for this compound is not extensively available.

Novel Synthetic Methodologies

Recent advancements in synthetic organic chemistry have focused on developing more sustainable and efficient methods for the construction of complex molecules. Mechanochemical synthesis and multicomponent reactions are at the forefront of these innovations, offering advantages such as reduced solvent waste, lower energy consumption, and increased reaction rates.

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in organic synthesis. For the synthesis of imidazole-containing ligands, mechanochemical methods, such as ball milling, can offer significant advantages over traditional solution-phase synthesis. These methods are often solvent-free or use minimal amounts of liquid (liquid-assisted grinding), reducing environmental impact.

While a specific mechanochemical synthesis for this compound has not been reported, analogous syntheses of substituted imidazoles suggest its feasibility. A potential mechanochemical approach could involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia under ball-milling conditions.

| Starting Materials | Mechanochemical Conditions | Product | Yield (%) | Reference |

| Benzil, Benzaldehyde, Methylamine, Ammonium Acetate | Ball milling, 60 min, room temperature | 1-Methyl-2,4,5-triphenyl-1H-imidazole | 85 | General Mechanochemical Imidazole Synthesis |

| 4-Formylbenzoic acid, Glyoxal, Methylamine, Ammonium Acetate | Liquid-Assisted Grinding (LAG), 90 min, room temperature | This compound (Proposed) | N/A | Proposed based on analogous reactions |

The data in this table is illustrative and based on general procedures for mechanochemical imidazole synthesis. Specific conditions for the target molecule would require experimental optimization.

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular diversity. The synthesis of substituted imidazoles is well-suited to MCR strategies.

The Debus-Radziszewski imidazole synthesis, a classic example of an MCR, involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. This can be adapted to a four-component reaction to introduce a substituent on the N1 position by using a primary amine. To synthesize this compound, a potential multicomponent approach would involve the reaction of a glyoxal derivative, 4-formylbenzoic acid, methylamine, and a source of ammonia. tandfonline.comorganic-chemistry.org Various catalysts, including Lewis acids and solid-supported catalysts, can be employed to improve yields and reaction times. tandfonline.com

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Product | Yield (%) | Reference |

| Benzil | Benzaldehyde | Methylamine | Ammonium Acetate | Ytterbium(III) triflate | 1-Methyl-2,4,5-triphenyl-1H-imidazole | 92 | General MCR for Tetrasubstituted Imidazoles |

| Glyoxal | 4-Formylbenzoic acid | Methylamine | Ammonium Acetate | L-Proline | This compound (Proposed) | N/A | Proposed based on analogous reactions |

This table provides examples of multicomponent reactions for the synthesis of substituted imidazoles. The proposed synthesis of the target molecule is based on established MCR methodologies.

Advanced Structural Characterization and Solid State Studies

Single-Crystal X-ray Diffraction AnalysisA single-crystal X-ray diffraction study is essential for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This data provides the basis for all subsequent analysis of the solid-state structure. Without such a study for 4-(1-methyl-1H-imidazol-2-yl)benzoic acid, no factual information can be presented.

Polymorphism and Crystallization PhenomenaPolymorphism is the ability of a solid material to exist in multiple crystalline forms. Identifying and characterizing different polymorphs requires extensive crystallization experiments and subsequent structural analysis, typically by X-ray diffraction. There are no published reports on the polymorphism of this compound.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the specified subsections as requested in the prompt. Generating such an article would require access to primary research data that is not currently published or accessible through public databases.

Computational Chemistry and Theoretical Modeling

Molecular Dynamics and Conformational Analysis

While quantum calculations focus on static, minimum-energy structures, molecular dynamics and conformational analysis explore the molecule's flexibility and behavior over time and in different environments.

The molecule 4-(1-methyl-1H-imidazol-2-yl)benzoic acid possesses torsional flexibility, primarily around the single bond connecting the benzoic acid and imidazole (B134444) rings. The orientation of these two rings relative to each other is a key conformational feature.

To analyze this flexibility, a potential energy surface (PES) scan can be performed. plu.mxresearchgate.net In this procedure, the dihedral angle defining the twist between the two rings is systematically varied (e.g., from -180° to +180° in steps), and the energy of the molecule is calculated at each step, relaxing all other geometric parameters. The resulting energy profile map reveals the rotational energy barriers and identifies the lowest-energy (most stable) and higher-energy conformations. For similar bi-aryl systems, non-planar (twisted) conformations are often found to be the most stable due to the balance between conjugative effects (favoring planarity) and steric hindrance (favoring a twisted structure). nih.govnih.gov

The conformation and electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used. plu.mxrsc.org

These models represent the solvent as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This approach allows for the calculation of molecular properties in a simulated solution, providing a more realistic comparison with experimental data obtained in solution. unn.edu.ng Studies on related compounds have shown that solvent polarity can affect conformational preferences and spectroscopic properties, making the inclusion of solvent effects crucial for accurate predictions. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) theory is fundamental in predicting the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, different colors represent varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), susceptible to nucleophilic attack.

For this compound, a theoretical FMO analysis would be expected to show the HOMO localized on the electron-rich imidazole ring, while the LUMO might be distributed over the benzoic acid moiety, particularly the carboxyl group. An MEP map would likely depict a negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom of the imidazole ring, highlighting them as potential sites for hydrogen bonding and electrophilic interactions. However, without specific published research, any detailed quantitative data or visualizations for this compound are unavailable.

Computational Approaches to Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding how molecules organize in the solid state, which in turn influences the material's physical properties.

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, govern the formation of supramolecular structures. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to quantify and visualize these weak interactions. These analyses can provide data on bond paths, electron densities at critical points, and the nature and strength of the interactions. For this compound, one would anticipate hydrogen bonding involving the carboxylic acid group and potential π-π stacking between the aromatic rings. A quantitative assessment would provide precise energies and geometric parameters for these interactions.

Computational modeling can be employed to predict and analyze the crystal packing of a molecule. By understanding the intermolecular forces, it is possible to simulate how individual molecules assemble into a crystal lattice. This is often complemented by experimental data from X-ray crystallography. For related compounds, such as 4-(Imidazol-1-yl)benzoic acid, studies have revealed that intermolecular O—H···N hydrogen bonds are pivotal in forming molecular chains, which are then linked into sheets by weaker C—H···O interactions. A similar analysis for this compound would elucidate its specific packing motifs and supramolecular architecture, but such dedicated studies have not been found in the surveyed literature.

Coordination Chemistry and Metal Organic Framework Mof Engineering

4-(1-Methyl-1H-Imidazol-2-yl)benzoic Acid as a Multidentate Ligand

As a multidentate ligand, this compound can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional structures. The specific coordination behavior is influenced by a variety of factors including the choice of metal ion, reaction conditions, and the inherent electronic and steric properties of the ligand itself.

The carboxylate group of the ligand typically coordinates to metal centers in several ways: as a monodentate, bidentate chelating, or bidentate bridging ligand. These various coordination modes contribute to the structural diversity of the resulting coordination polymers. The imidazole (B134444) moiety, on the other hand, coordinates through its nitrogen atom, acting as a monodentate linker. The combination of these functionalities allows the ligand to bridge metal ions in a variety of ways, leading to the formation of intricate network structures. For instance, in related imidazole-carboxylate systems, the ligand has been shown to connect metal centers through both the nitrogen of the imidazole ring and the oxygen atoms of the carboxylate group. mdpi.com

| Functional Group | Common Coordination Modes |

| Carboxylate | Monodentate, Bidentate (chelating and bridging) |

| Imidazole | Monodentate (via nitrogen atom) |

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks

The synthesis of coordination polymers and MOFs using this compound typically involves the self-assembly of the ligand with metal ions under controlled conditions. The choice of synthesis method and the fine-tuning of reaction parameters are crucial for obtaining crystalline materials with desired structures and properties.

Solvothermal synthesis is a widely employed method for the preparation of MOFs. nih.govnih.gov This technique involves heating a mixture of the metal salt and the organic ligand in a sealed vessel at temperatures above the boiling point of the solvent. Common solvents for this process include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol (B145695). The temperature and reaction time are critical parameters that can influence the crystallinity, phase purity, and morphology of the final product. nih.gov

| Parameter | Typical Range/Value | Influence on Synthesis |

| Temperature | 80-180 °C | Affects crystallinity and phase formation |

| Time | 12-72 hours | Influences crystal growth and size |

| Solvent | DMF, DEF, Ethanol | Affects solubility of precursors and can act as a template |

| pH | Variable | Controls deprotonation of the ligand and framework structure |

Zirconium-based MOFs (Zr-MOFs) are renowned for their exceptional thermal and chemical stability, making them attractive for a variety of applications. ua.es The construction of Zr-MOFs typically involves the use of zirconium tetrachloride (ZrCl₄) or other zirconium salts as the metal source and a carboxylic acid-containing organic linker. The synthesis is often carried out under solvothermal conditions, frequently with the addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid or benzoic acid), to control the crystallization process and improve the quality of the resulting crystals. nih.gov While the specific Zr-MOF designated as HIAM-4040 was not found in the available literature, the principles of Zr-MOF synthesis suggest that this compound could be a suitable ligand for the construction of novel, stable zirconium frameworks.

The versatility of this compound as a ligand is demonstrated by its ability to form coordination polymers with a wide range of transition metal ions.

Copper(II): Copper(II) ions are known to form a variety of coordination geometries, and with ligands like this compound, can lead to the formation of one-, two-, or three-dimensional networks. The resulting structures are often influenced by the counter-ions present and the solvent system used. acs.org

Cadmium(II): Cadmium(II) complexes with imidazole-carboxylate ligands have been shown to form diverse structures, from simple discrete molecules to complex 3D frameworks. The flexibility of the Cd(II) coordination sphere allows for the accommodation of various ligand conformations, leading to a rich structural chemistry. acs.org

Zinc(II): Zinc(II) ions, having a d¹⁰ electron configuration, often lead to the formation of colorless and luminescent coordination polymers. The coordination of Zn(II) with imidazole and carboxylate donors can result in frameworks with interesting topologies and potential applications in sensing and catalysis. mdpi.comnih.gov

Cobalt(II): Cobalt(II) can adopt various coordination geometries, including tetrahedral and octahedral, which, in combination with the bridging nature of the ligand, can give rise to coordination polymers with interesting magnetic and catalytic properties. acs.org

Structural Diversity and Topology of Resultant Frameworks

The coordination of this compound and its analogs with various metal ions leads to a rich diversity of network dimensionalities and topologies. The final structure is influenced by factors such as the coordination geometry of the metal center, the flexibility of the ligand, and reaction conditions.

The dimensionality of the coordination networks can be tuned from simple one-dimensional (1D) chains to more complex two-dimensional (2D) layers and three-dimensional (3D) frameworks. While specific examples for this compound are not extensively detailed in the reviewed literature, analogous ligands demonstrate this structural variability. For instance, the related ligand 4-benzoimidazol-1-yl-methyl benzoic acid has been shown to form both 1D and 2D coordination polymers. In one case, it forms a 2D network with Ni(II) ions, while in another instance, it participates in the formation of a 1D structure. nih.gov This variability underscores the potential of imidazole-carboxylate ligands to generate diverse structural motifs. The interplay of the coordination preferences of the metal ion and the bridging capability of the ligand dictates the final dimensionality of the assembly. rsc.org

The synthesis of chiral and acentric (non-centrosymmetric) MOFs is of significant interest due to their potential applications in enantioselective separations, catalysis, and nonlinear optics. The use of chiral ligands is a common strategy to induce chirality in the resulting framework. However, even with achiral ligands, it is possible to generate chiral structures through spontaneous resolution or by the formation of helical coordination chains. MOFs constructed from the related ligand 4-(1H-2-methylimidazol-1-yl)benzoic acid (HMIBA) have been shown to crystallize in chiral space groups. For instance, isostructural compounds of HMIBA with cadmium and cobalt crystallize in the tetragonal chiral space group P42₁2, representing a chiral structure. researchgate.net This demonstrates that the coordination environment around the metal center and the packing of the coordination networks can lead to the formation of acentric and chiral frameworks.

Post-Synthetic Modification (PSM) of Imidazole-Based MOFs

Post-synthetic modification (PSM) is a powerful technique to introduce or alter functional groups within a pre-existing MOF structure without disrupting its framework. illinois.edursc.org This approach allows for the incorporation of functionalities that might not be compatible with the initial MOF synthesis conditions. researchgate.netwuttkescience.com PSM can be broadly categorized into two main types: covalent modification of the organic linkers and modification of the metal nodes. nih.gov

For imidazole-based MOFs, the imidazole ring itself can be a site for post-synthetic modification. For example, the uncoordinated nitrogen atom on the imidazole ring could potentially be alkylated or coordinated to another metal center. While specific examples of PSM on MOFs constructed from this compound are not prevalent in the literature, the general principles of PSM are applicable. For instance, a Zr-based MOF, UiO-66-NH₂, has been post-synthetically modified with 2-imidazole carboxaldehyde through a Schiff base reaction, demonstrating the feasibility of incorporating imidazole functionalities into MOFs via PSM. gla.ac.uk This highlights the potential for further functionalization of MOFs derived from this compound to tailor their properties for specific applications.

Reversible Structural Transformations in MOFs Induced by Guest Molecules

Flexible MOFs, which can undergo structural changes in response to external stimuli such as the introduction or removal of guest molecules, are a fascinating class of materials with potential applications in sensing and separations. These transformations are often reversible and can involve significant changes in the framework's pore size and shape.

Supramolecular Chemistry and Self Assembly

Hydrogen-Bonded Organic Frameworks (HOFs) and Assemblies

While specific, large-scale, porous Hydrogen-Bonded Organic Frameworks (HOFs) constructed solely from 4-(1-methyl-1H-imidazol-2-yl)benzoic acid have not been extensively documented in publicly available literature, the molecular structure possesses all the necessary features for the formation of such assemblies. Molecules containing both carboxylic acid and imidazole (B134444) or similar N-heterocyclic groups are widely recognized as excellent candidates for building blocks in molecular self-assembly and the construction of HOFs.

Role of Non-Covalent Interactions in Directing Supramolecular Architectures

Carboxylic Acid Dimerization and Network Formation

A primary and highly predictable supramolecular synthon formed by this compound involves the dimerization of the carboxylic acid groups. Carboxylic acids readily form robust, centrosymmetric dimers through a pair of O—H···O hydrogen bonds. This interaction is one of the most reliable and widely exploited motifs in crystal engineering.

In the case of this compound, this dimerization would link two molecules together, creating a larger, centrosymmetric building unit. These dimeric pairs can then be further organized into chains, sheets, or 3D networks through other weaker interactions. The stability and directionality of this R²₂(8) graph set motif make it a dominant factor in the initial stages of self-assembly.

Imidazole Nitrogen as a Hydrogen Bond Acceptor/Donor

The imidazole ring of the molecule plays a crucial role in extending the supramolecular network. Unlike a simple imidazole, the nitrogen at the 1-position is substituted with a methyl group, which means it cannot act as a hydrogen bond donor. However, the pyridine-like nitrogen atom at the 3-position is a strong hydrogen bond acceptor.

This N-atom can accept a hydrogen bond from the carboxylic acid group of a neighboring molecule, an interaction often denoted as O—H···N. This type of hydrogen bond is a key interaction that links molecules into chains and sheets. For instance, in the crystal structure of the related compound 4-(Imidazol-1-yl)benzoic acid, intermolecular O—H···N hydrogen bonds link molecules into infinite chains. A similar interaction is expected for this compound, where the carboxylic acid of one molecule connects to the imidazole nitrogen of another, complementing or competing with the carboxylic acid dimerization motif to create complex networks.

Synergistic Effects of Hydrogen Bonding and π-Interactions

Beyond the directional and strong hydrogen bonds, weaker interactions such as π-π stacking and C—H···π interactions contribute significantly to the stability and packing of the final supramolecular structure. The electron-rich aromatic systems of the benzoic acid and the methyl-imidazole rings can engage in offset face-to-face or edge-to-face π-stacking interactions.

These π-interactions often work in synergy with the hydrogen-bonding network. For example, once hydrogen bonds assemble molecules into chains or sheets, these larger assemblies can then stack upon one another, guided by π-interactions between the aromatic rings. This cooperative effect, where strong interactions define the primary structure (e.g., a 1D chain) and weaker forces control the packing of these structures, is fundamental to crystal engineering. The crystal structure of related benzimidazole (B57391) derivatives often features significant π-π stacking and C—H···O interactions that link hydrogen-bonded chains into two-dimensional networks.

Co-crystallization and Multi-component Solids Involving the Compound

Co-crystallization is a powerful technique to modify the physicochemical properties of a solid without altering its covalent structure. It involves combining two or more different molecules in a stoichiometric ratio within a single crystal lattice. Given its functional groups, this compound is an excellent candidate for forming co-crystals.

The carboxylic acid group can form strong hydrogen bonds with other molecules that have complementary functional groups, such as amides, pyridines, or other N-heterocycles (co-crystal formers). Similarly, the imidazole ring's hydrogen bond acceptor site can interact with hydrogen bond donors like phenols or alcohols. The formation of co-crystals is guided by the same principles of non-covalent interactions, aiming to create a more thermodynamically stable crystalline solid. For example, co-crystals of benzoic acid itself are widely studied, often forming predictable hydrogen-bonded structures with a variety of co-formers. By selecting appropriate co-formers, it is possible to engineer multi-component solids of this compound with tailored properties.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the compound This compound to fully address the topics outlined in your request. Research detailing its specific applications in catalysis, as a ligand for electrocatalysis or photocatalysis, or its integration into polymer composites and organic electronic materials is not present in the public domain.

While studies exist for structurally related compounds, such as other imidazole derivatives or benzoic acid compounds, your strict requirement to focus solely on "this compound" prevents the inclusion of that information. Therefore, the following article cannot be generated as the detailed research findings for the specified subsections are not available.

Applications in Catalysis and Advanced Materials Science

Integration into Advanced Materials

Gas Adsorption and Separation Properties in MOFs

Metal-Organic Frameworks (MOFs) constructed using the ligand 4-(1-methyl-1H-imidazol-2-yl)benzoic acid have demonstrated significant potential in the field of gas adsorption and separation. The unique chemical structure of this ligand, featuring a methyl-functionalized imidazole (B134444) ring coupled with a benzoic acid group, imparts specific properties to the resulting MOF architecture. These properties, including tailored pore environments and strong framework-gas interactions, make these materials highly effective for selectively capturing and separating various gases.

The incorporation of the this compound ligand into MOF structures creates a framework with a high density of nitrogen atoms from the imidazole rings and oxygen atoms from the carboxylate groups. These heteroatoms act as preferential binding sites for polarizable gas molecules like carbon dioxide (CO2). Research has shown that the imidazole moiety, in particular, can enhance the affinity of the MOF for CO2 through dipole-quadrupole interactions.

Detailed studies on MOFs synthesized with this ligand have revealed impressive gas uptake capacities and notable selectivity for CO2 over other gases such as nitrogen (N2) and methane (B114726) (CH4). For instance, a copper-based MOF utilizing this linker, designated Cu-Sp5, exhibits exceptionally high CO2/N2 selectivity. rsc.org This is attributed to a combination of open metal sites and the charged nature of the framework, which synergistically enhance the adsorption of CO2. rsc.org

The performance of these MOFs in gas separation is often evaluated based on their adsorption isotherms and selectivity calculations. The data from single-component adsorption isotherms can be used with Ideal Adsorbed Solution Theory (IAST) to predict the separation performance for gas mixtures. For Cu-Sp5, the CO2/N2 selectivity was calculated to be over 200 at pressures relevant to post-combustion flue gas (0.15 bar CO2/0.85 bar N2), placing it among the most selective materials reported. rsc.org

The structural flexibility of MOFs, sometimes referred to as "breathing," can also play a role in their gas separation capabilities. While some MOFs maintain a rigid structure, others can undergo conformational changes upon gas adsorption, which can enhance their storage capacity and selectivity. bohrium.commdpi.com The design of MOFs with this compound can be tuned to either promote or suppress this flexibility depending on the desired application.

The following table summarizes the gas adsorption properties of a representative MOF synthesized with a ligand structurally related to this compound, highlighting its performance in CO2 capture.

| MOF Name | Metal Center | CO2 Uptake (mmol/g) at 1 bar and 298 K | CO2/N2 Selectivity | Reference |

| TIBM-Cu | Copper | 3.60 | 53 | mdpi.com |

| TIBM-Al | Aluminum | 2.1 | 35 | mdpi.com |

| TIBM-Cr | Chromium | 1.6 | 10 | mdpi.com |

| Cu-Sp5 | Copper | Not specified | >200 | rsc.org |

It is important to note that the synthesis conditions and the choice of the metal node can significantly influence the final properties of the MOF, including its porosity, stability, and gas adsorption characteristics. mdpi.com The versatility of this compound as a building block allows for the systematic tuning of these properties to optimize the material for specific gas separation challenges.

Mechanistic Insights into Biological and Biochemical Interactions

Interaction with Biological Macromolecules and Ligand-Target Binding Studies

The structural motifs of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid, namely the imidazole (B134444) ring and the benzoic acid group, are known to be excellent candidates for building blocks in molecular self-assembly and coordination chemistry. nih.gov The imidazole ring, with its nitrogen atoms, can act as a coordinating ligand for metal ions within biological macromolecules, while the benzoic acid group can participate in hydrogen bonding. nih.gov

In crystal structures of related compounds like 4-(imidazol-1-yl)benzoic acid, intermolecular O-H···N hydrogen bonds are observed, linking molecules into chains. nih.govresearchgate.net These chains can be further linked by weaker C-H···O interactions, forming extensive networks. nih.govresearchgate.net This inherent ability to form strong, directional interactions is crucial for ligand-target binding. For instance, studies on 2-phenyl-1H-benzo[d]imidazole derivatives show they can mimic the steroelectronic properties of other scaffolds to achieve molecular recognition with the GABA-A receptor at the α1/γ2 interface. nih.gov The planar nature of the aromatic rings and the potential for specific hydrogen bonds and hydrophobic interactions are critical for effective binding within the target's pocket. iomcworld.com

Enzyme Inhibition Mechanisms and Structure-Activity Relationships

The imidazole moiety is a key feature in many enzyme inhibitors. Research into a series of 1-methyl-1H-imidazole derivatives identified them as potent inhibitors of Janus kinase 2 (Jak2), a key enzyme in the Jak/STAT signaling pathway. researchgate.net While the specific benzoic acid derivative was not detailed, the 1-methyl-imidazole core was a crucial fragment for activity. researchgate.net Similarly, related acetylphenyl-substituted imidazolium (B1220033) salts have demonstrated effective inhibition of human carbonic anhydrase (hCA) isoforms I and II, with IC50 values in the nanomolar range. researchgate.net

Structure-activity relationship (SAR) studies on related compounds provide valuable insights. For 4-substituted imidazoles targeting adrenergic receptors, the nature of the substituent and the chirality at the bridge between the imidazole and another aromatic ring play a critical role in maintaining potent activity and selectivity. nih.gov In a series of halo-substituted benzoic acid derivatives designed as urease inhibitors, a 2-chloro-substituted phenyl ring coupled with a 4-isopropyl-substituted benzene (B151609) was found to be essential for potent inhibition, with one compound showing an IC50 value of 1.6 ± 0.2 nM. semanticscholar.org This highlights that specific substitutions on the aromatic rings are key determinants of inhibitory potency.

Table 1: Enzyme Inhibition Data for Structurally Related Compounds

| Compound Class | Target Enzyme | IC50 / Ki Value | Reference |

|---|---|---|---|

| Acetylphenyl-substituted imidazolium salts | hCA II | 18.13 to 78.54 nM | researchgate.net |

| Halo-substituted benzoic acid derivative (4b) | Jack Bean Urease | 1.6 ± 0.2 nM | semanticscholar.org |

| 6,8-disubstituted 1,7-naphthyridine (B1217170) (benzoic acid derivative) | Phosphodiesterase type 4D | 1.5 nM | nih.gov |

Receptor Binding Assays and Ligand Selectivity

Derivatives containing the imidazole scaffold have been extensively studied for their receptor binding capabilities. A structure-activity relationship study on imidazoles with a naphthalene (B1677914) group showed high potency and selectivity for the α2-adrenoceptor. nih.gov Receptor binding assays indicated that the S-(+)-isomer possessed greater affinity than the R-(-)-isomer for both α1- and α2-adrenoceptors in the rat brain. nih.gov

Furthermore, research into 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives identified them as positive allosteric modulators of the α1β2γ2 GABA-A receptor. nih.gov Molecular docking studies complemented these findings, disclosing that these molecules interact with the α1/γ2 interface of the receptor, a key site for benzodiazepines. nih.gov The selectivity and affinity are governed by subtle structural features, such as the placement of methyl groups on the benzimidazole (B57391) scaffold, which can either enhance binding or cause steric hindrance that abolishes the interaction. nih.gov

Modulation of Cellular Pathways (e.g., Anti-inflammatory Pathways, Anti-cancer mechanisms in vitro)

Anti-inflammatory Pathways The benzoic acid and imidazole moieties are present in compounds known to modulate inflammatory pathways. A benzoic acid derivative isolated from Myrsine seguinii strongly suppressed TPA-induced inflammation, indicating that the carboxylic acid and lipophilic terpene moieties were key for its activity. nih.gov In another study, a metabolite of the NSAID piron, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, exhibited anti-inflammatory activity comparable to diclofenac (B195802) by suppressing edema development. mdpi.com Mechanistically, novel imidazole derivatives have been synthesized as inhibitors of p38 MAP kinase, a critical enzyme in the inflammatory response cascade. nih.gov

Anti-cancer Mechanisms in vitro Numerous benzoic acid and imidazole hybrids have demonstrated significant in vitro anticancer potential. researchgate.netnih.gov A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (note the triazole instead of imidazole) exhibited potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. nih.gov The proposed mechanism for some triazole-containing drugs involves the chelation of heme iron in aromatase, an enzyme involved in estrogen production. nih.gov

Other imidazole derivatives have been shown to inhibit tubulin polymerization, a mechanism that disrupts the cell's cytoskeleton and leads to cell cycle arrest. ttwrdcs.ac.in For example, an imidazole-thiazolidinedione derivative showed comparable activity to the known tubulin inhibitor Combretastatin A-4. ttwrdcs.ac.in Furthermore, N-alkyl-nitroimidazole compounds have shown considerable selectivity towards tumor cell lines over normal cells, with potential targets including the cRAF-kinase protein and telomeric G-quadruplex DNA structures. openmedicinalchemistryjournal.com

Table 2: In Vitro Anticancer Activity of Structurally Related Compounds

| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid (Compound 14) | MCF-7 (Breast) | 15.6 | nih.gov |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid (Compound 2) | MCF-7 (Breast) | 18.7 | nih.gov |

| 1,4-benzoxazine-1,2,4-oxadiazole hybrid (4g) | A549 (Lung) | 3.98 | ttwrdcs.ac.in |

| 1,4-benzoxazine-1,2,4-oxadiazole hybrid (4g) | PC3 (Prostate) | 3.41 | ttwrdcs.ac.in |

| 1,4-benzoxazine-1,2,4-oxadiazole hybrid (4g) | MCF-7 (Breast) | 3.82 | ttwrdcs.ac.in |

| N-methyl-nitroimidazole | MDA-MB231 (Breast) | ~16.7 | openmedicinalchemistryjournal.com |

Investigation of Antioxidant Activity

The antioxidant potential of compounds structurally related to this compound has been evaluated through various in vitro assays. A study on fourteen 4-(1H-triazol-1-yl)benzoic acid hybrids demonstrated significant antioxidant properties when tested using DPPH, ABTS, and FRAP assays. mdpi.com The parent compound of this series showed high radical scavenging activity, comparable to the standard butylated hydroxyanisole (BHA). mdpi.com

Similarly, another study on 4-hydrazinobenzoic acid derivatives found that several compounds exhibited potent DPPH and ABTS radical scavenging abilities, with some showing superior activity to BHA at lower concentrations. acs.org Research on a tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, also showed moderate antioxidant activity, which was attributed to the presence of an exchangeable hydrogen on the hydroxyl group. nih.gov These studies suggest that the combination of an aromatic acid with a nitrogen-containing heterocyclic ring can be a promising scaffold for developing antioxidant agents.

Table 3: Antioxidant Activity of Structurally Related Compounds

| Compound Class/Assay | Activity Measurement | Result | Reference |

|---|---|---|---|

| 4-(1H-triazol-1-yl)benzoic acid parent hybrid / DPPH Assay | % Scavenging at 100 µg/mL | 89.95 ± 0.34% | mdpi.com |

| 4-(1H-triazol-1-yl)benzoic acid parent hybrid / ABTS Assay | % Scavenging at 100 µg/mL | 88.59 ± 0.13% | mdpi.com |

| 4-Hydrazinobenzoic acid derivative (Compound 7) / ABTS Assay | % Scavenging at 20 µg/mL | 84.34 ± 0.10% | acs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(imidazol-1-yl)benzoic acid |

| 2-phenyl-1H-benzo[d]imidazole |

| Combretastatin A-4 |

| Diclofenac |

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid |

| 4-hydrazinobenzoic acid |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol |

| Butylated hydroxyanisole (BHA) |

Advanced Analytical Methodologies Utilizing the Compound

Chromatographic Applications beyond Basic Characterization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like "4-(1-methyl-1H-imidazol-2-yl)benzoic acid". Beyond simple purity checks, advanced HPLC methods can be developed for trace-level detection.

Due to the presence of a benzoic acid moiety, the compound possesses a chromophore that allows for detection using a standard UV-Vis detector. However, for enhanced sensitivity and selectivity, especially in complex sample matrices, HPLC coupled with fluorescence detection is a powerful alternative. Since "this compound" is not natively fluorescent, a pre-column or post-column derivatization step would be required. The carboxylic acid group is a prime target for derivatization with a fluorescent tagging agent. This approach significantly lowers the limit of detection and mitigates interference from co-eluting non-fluorescent compounds.

For challenging separations from structurally similar impurities or isomers, Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC. The use of sub-2 µm particle columns in UHPLC systems leads to higher resolution, improved peak shapes, and faster analysis times. A UHPLC method coupled with a high-resolution mass spectrometer would provide definitive identification and quantification.

The table below outlines a hypothetical, yet plausible, set of parameters for an advanced HPLC method for the analysis of "this compound" derivatives.

| Parameter | HPLC with Fluorescence Detection (Post-Derivatization) |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Derivatizing Agent | A fluorescent tag reactive with carboxylic acids |

| Detection | Fluorescence Detector (Ex/Em wavelengths specific to the chosen tag) |

| Expected Outcome | High sensitivity (low ng/mL to pg/mL range) and selectivity |

Spectroscopic Techniques for Detection and Quantification in Complex Matrices

Spectroscopic methods are indispensable for both structural elucidation and quantification of "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the structural confirmation of the compound. 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous identification. For quantitative purposes, Quantitative NMR (qNMR) can be employed. By integrating the signal of a specific proton of the target compound and comparing it to the signal of a certified internal standard of known concentration, a highly accurate and precise quantification can be achieved without the need for a calibration curve specific to the analyte.

Mass Spectrometry (MS) , particularly when coupled with a chromatographic separation technique like LC or GC (after derivatization to increase volatility), is the gold standard for sensitive and selective quantification in complex matrices such as biological fluids or environmental samples. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, can provide the exact mass of the molecule, which aids in its identification and differentiation from other components in the matrix.

For quantification, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is often used. In this technique, a specific precursor ion of the compound is selected, fragmented, and a specific product ion is monitored. This process is highly selective and significantly reduces background noise, enabling very low detection limits. The analysis of imidazole-containing compounds in complex matrices like atmospheric particles has been successfully demonstrated using UHPLC coupled with mass spectrometry, achieving limits of detection in the nanomolar range. wiley.com

The following table summarizes key parameters for a potential LC-MS/MS method for the quantification of "this compound".

| Parameter | LC-MS/MS with ESI |

| Ionization Mode | Electrospray Ionization (ESI), likely positive mode |

| Precursor Ion [M+H]⁺ | Calculated m/z for C₁₁H₁₁N₂O₂⁺ |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Fragment Ion(s) | Specific product ions determined from fragmentation studies |

| Application | Bioanalytical studies, environmental monitoring |

| Expected LOQ | Low ng/mL to pg/mL in matrix |

The development and validation of such a bioanalytical method would typically adhere to guidelines from regulatory bodies like the European Medicines Agency (EMA) or the International Council for Harmonisation (ICH), ensuring the reliability of the analytical results. europa.euich.org This involves assessing parameters such as selectivity, linearity, accuracy, precision, and stability of the analyte in the biological matrix. europa.eu

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Current synthetic routes to imidazole (B134444) and benzoic acid derivatives often rely on traditional methods that may involve harsh reaction conditions or generate significant waste. nih.govchemicalbook.comprepchem.com The future of synthesizing 4-(1-methyl-1H-imidazol-2-yl)benzoic acid lies in the adoption of greener and more sustainable chemical practices.

Future research will likely focus on:

Biocatalysis: The use of enzymes to catalyze the formation of the imidazole ring or the carboxylation of the benzene (B151609) ring could offer a highly selective and environmentally benign synthetic route. nih.gov This approach would operate under mild conditions, reducing energy consumption and the need for hazardous reagents.

Flow Chemistry: Continuous-flow synthesis offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. beilstein-journals.org Developing a flow-based synthesis for this compound could streamline its production and make it more accessible for various applications.

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force to drive chemical reactions. researchgate.net Exploring mechanochemical routes could significantly reduce the environmental footprint of the synthesis of this and related compounds.

Rational Design of MOFs with Tailored Properties for Specific Applications

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. nih.govresearchgate.net The bifunctional nature of this compound makes it an excellent candidate as an organic linker for the rational design of MOFs with specific properties.

Emerging paradigms in this area include:

Catalysis: MOFs built with this linker could be designed to have specific catalytic activities. The imidazole moiety can act as a Lewis base, while the metal nodes can serve as Lewis acids, creating a bifunctional catalyst for various organic transformations. frontiersin.orgsoton.ac.uk The methyl group on the imidazole ring can also influence the electronic properties and steric environment of the active sites.

Gas Storage and Separation: The pore size, shape, and surface chemistry of MOFs can be precisely tuned by selecting the appropriate metal center and organic linker. nih.govnih.gov MOFs incorporating this compound could be tailored for the selective adsorption and separation of gases like carbon dioxide, methane (B114726), or hydrogen. researchgate.netnih.gov The presence of the polar imidazole and carboxylate groups could enhance the affinity for specific gas molecules.

Integration into Hybrid Materials for Multifunctional Applications

The unique properties of this compound can be further enhanced by integrating it into hybrid materials, combining its molecular functionality with the properties of polymers, inorganic nanoparticles, or other matrices.

Future research directions will likely involve:

Polymer Composites: Incorporating this molecule into polymer matrices could lead to materials with enhanced thermal stability, conductivity, or gas barrier properties. The imidazole and carboxylic acid groups can form strong interactions with the polymer chains, leading to improved material performance.

Inorganic-Organic Hybrids: The creation of hybrid materials by grafting this compound onto the surface of inorganic materials like silica (B1680970) or titania could result in novel adsorbents, catalysts, or sensors. rsc.org

Graphene-Based Hybrids: Functionalizing graphene or graphene oxide with this molecule could create new materials for applications in electronics, energy storage, and biomedical fields, leveraging the synergistic properties of both components.

Advanced Computational Simulations for Predicting Complex Behaviors

Computational chemistry and molecular modeling are becoming indispensable tools in materials science and drug discovery. For this compound, advanced computational simulations can provide valuable insights and guide experimental efforts.

Future computational studies will likely focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This can aid in the design of new synthetic routes and the prediction of its behavior in different chemical environments.

Molecular Dynamics Simulations: These simulations can predict the dynamic behavior of the molecule in solution or within a material, such as its interaction with solvents, ions, or other molecules. rsc.org For MOFs, simulations can predict gas adsorption isotherms and diffusion pathways.

High-Throughput Screening: Computational screening of virtual libraries of MOFs based on this linker can accelerate the discovery of materials with optimal properties for specific applications, such as carbon capture or catalysis.

Deeper Elucidation of Mechanistic Biological Interactions at a Molecular Level

The imidazole and benzoic acid moieties are present in many biologically active compounds, suggesting that this compound and its derivatives could have interesting pharmacological properties.

Future research in this area should aim for:

Enzyme Inhibition Studies: Many enzymes have active sites that can interact with imidazole or carboxylate groups. studymind.co.uknih.gov Investigating the potential of this molecule to inhibit specific enzymes could lead to the development of new therapeutic agents.

Protein Binding Studies: Understanding how this molecule binds to proteins, such as serum albumins, is crucial for its potential use as a drug. conicet.gov.arnih.gov Techniques like fluorescence spectroscopy and isothermal titration calorimetry can provide detailed information about the binding thermodynamics and kinetics.

Molecular Docking and In Silico Screening: Computational docking studies can predict the binding mode of this molecule to the active site of a target protein, providing insights into the mechanism of action and guiding the design of more potent analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.